(2-Ethyl-1-methoxycyclohexyl)methanamine
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Overview
Description
(2-Ethyl-1-methoxycyclohexyl)methanamine is an organic compound that belongs to the class of amines It features a cyclohexane ring substituted with an ethyl group, a methoxy group, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-1-methoxycyclohexyl)methanamine can be achieved through several methods. One common approach involves the reaction of 2-ethylcyclohexanone with methanol in the presence of an acid catalyst to form 2-ethyl-1-methoxycyclohexane. This intermediate is then subjected to reductive amination using formaldehyde and ammonia to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-1-methoxycyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .
Scientific Research Applications
(2-Ethyl-1-methoxycyclohexyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Ethyl-1-methoxycyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1-Methoxycyclohexyl)methanamine: Similar structure but lacks the ethyl group.
2-(1-Cyclohexenyl)ethylamine: Contains a cyclohexene ring instead of a cyclohexane ring.
N-Methylaniline: An aromatic amine with a different ring structure.
Uniqueness
(2-Ethyl-1-methoxycyclohexyl)methanamine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C10H21NO |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
(2-ethyl-1-methoxycyclohexyl)methanamine |
InChI |
InChI=1S/C10H21NO/c1-3-9-6-4-5-7-10(9,8-11)12-2/h9H,3-8,11H2,1-2H3 |
InChI Key |
APHMQCHHZPBLPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1(CN)OC |
Origin of Product |
United States |
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